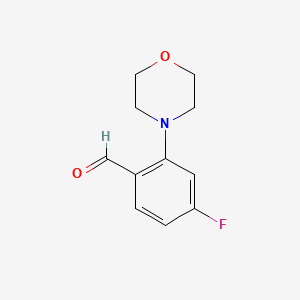
4-Fluoro-2-morpholinobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-morpholinobenzaldehyde is an organic compound with the molecular formula C11H12FNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a morpholine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-morpholinobenzaldehyde typically involves the nucleophilic substitution of 4-fluorobenzaldehyde with morpholine. This reaction can be carried out under convection heating or microwave irradiation . The reaction conditions often include the use of solvents like methanol and the addition of bases such as sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
4-Fluoro-2-morpholinobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines, under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with hydrazides to form hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Morpholine, piperidine, or other amines in the presence of a base like sodium hydroxide.
Condensation Reactions: Hydrazides of isonicotinic and salicylic acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrazones: Formed from condensation reactions with hydrazides.
Carboxylic Acids: Formed from the oxidation of the aldehyde group.
科学的研究の応用
4-Fluoro-2-morpholinobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Fluoro-2-morpholinobenzaldehyde involves its interaction with specific molecular targets. The fluorine atom and morpholine group contribute to its reactivity and ability to form stable complexes with various biological molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Uniqueness
4-Fluoro-2-morpholinobenzaldehyde is unique due to the specific positioning of the fluorine atom and morpholine group on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
特性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
4-fluoro-2-morpholin-4-ylbenzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |
InChIキー |
IWSRMYAVFDAYOH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=CC(=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


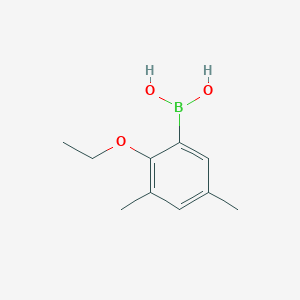
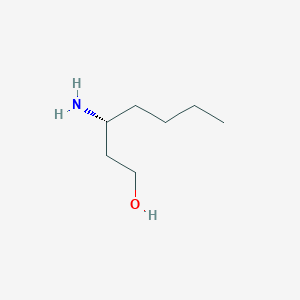
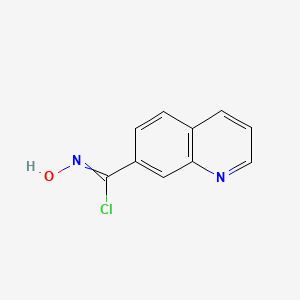
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)

![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
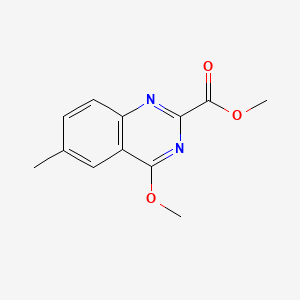
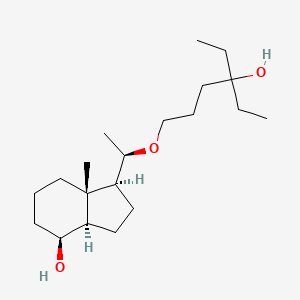
![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)

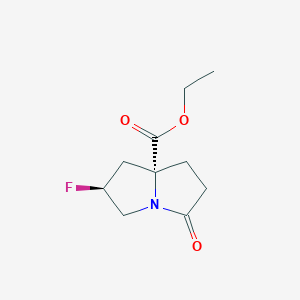
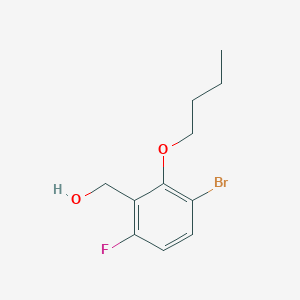
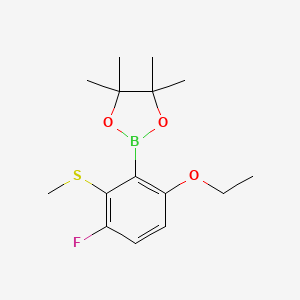
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
